molecular formula C10H22N2O3 B2512493 1-(Tert-butyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334369-89-9

1-(Tert-butyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Cat. No. B2512493
CAS RN: 1334369-89-9
M. Wt: 218.297
InChI Key: OVGTVJCIIAMVQW-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, also known as THMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. THMU has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Medicinal Chemistry

1-(Tert-butyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea and its derivatives have been explored for their potential in medicinal chemistry. Studies have focused on the synthesis of novel urea compounds, evaluating their biological activities such as antiarrhythmic and hypotensive properties. For instance, compounds similar to the target molecule exhibited significant hypotensive action and comparable antiarrhythmic activity to established drugs like Propranolol (Chalina, Staneva, & Chakarova, 1998).

Pharmacological Effects

The pharmacological effects of related compounds have been examined, particularly in the context of myocardial infarction. Studies have shown that certain derivatives can act as free radical scavengers, potentially reducing myocardial infarct size in animal models (Hashimoto et al., 2001). This suggests a role for these compounds in protecting heart tissue from oxidative stress and injury.

Chemical Synthesis and Reactions

The chemical synthesis and reactivity of related urea compounds have been widely studied. For example, the synthesis of jenamidines A1/A2 involved the use of tert-butyl acetate and cyanamide methyl ester, leading to the formation of vinylogous urea compounds. These synthetic pathways offer insights into the versatility of urea derivatives in organic synthesis (Snider & Duvall, 2005).

Environmental and Soil Chemistry

In environmental and soil chemistry, derivatives of tert-butyl urea have been examined for their effects on enzymatic activities and nitrification processes. Research indicates that certain quinoid and phenolic compounds can inhibit urease activity and nitrification, impacting the mineralization of urea nitrogen in soils (Mishra, Flaig, & Soechtig, 1980). This highlights the potential environmental impact of urea derivatives and their role in agricultural practices.

Analytical Chemistry

In analytical chemistry, urea derivatives have been utilized in the development of chromatographic methods for the quantitative determination of various metabolites. The use of tert-butyldimethylsilyl derivatives in gas chromatography demonstrates the application of urea compounds in enhancing analytical techniques (Muskiet, Stratingh, Stob, & Wolthers, 1981).

properties

IUPAC Name

1-tert-butyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O3/c1-9(2,3)12-8(13)11-6-10(4,14)7-15-5/h14H,6-7H2,1-5H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGTVJCIIAMVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

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